

## Pharmacological Profile of SAR113945: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR113945 |           |
| Cat. No.:            | B1193470  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SAR113945 is a potent and selective small molecule inhibitor of IkB kinase  $\beta$  (IKK $\beta$ ), a key enzyme in the nuclear factor-kB (NF-kB) signaling pathway. Developed by Sanofi-Aventis, SAR113945 has been investigated primarily as an intra-articular treatment for osteoarthritis (OA). This technical guide provides a comprehensive overview of the pharmacological profile of SAR113945, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. While specific quantitative data such as IC50 values and detailed kinase selectivity profiles are not publicly available, this guide consolidates the existing knowledge to inform researchers and drug development professionals.

#### Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and pain. Pro-inflammatory cytokines such as interleukin- $1\beta$  (IL- $1\beta$ ) and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) play a crucial role in the pathogenesis of OA. The production of these and other inflammatory mediators is regulated by the NF- $\kappa$ B signaling pathway. IKK $\beta$  is a critical kinase that phosphorylates the inhibitor of NF- $\kappa$ B (I $\kappa$ B), leading to its degradation and the subsequent activation of NF- $\kappa$ B. By inhibiting IKK $\beta$ , **SAR113945** aims to block this pro-inflammatory cascade, thereby reducing inflammation and pain in the affected joint.



#### **Mechanism of Action**

**SAR113945** is a selective inhibitor of the canonical IKK complex, with a presumed primary target of IKK $\beta$ .[1] Inhibition of IKK $\beta$  by **SAR113945** prevents the phosphorylation and subsequent degradation of IkB $\alpha$ . This, in turn, sequesters the NF-kB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

The downstream effects of IKK $\beta$  inhibition by **SAR113945** include the reduced synthesis of key inflammatory mediators implicated in osteoarthritis, such as IL-1 $\beta$ , TNF- $\alpha$ , and prostaglandin E2 (PGE2).[1][2]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by **SAR113945**.

# Preclinical Pharmacology In Vitro Activity

In vitro studies have demonstrated that **SAR113945** is a specific inhibitor of the IkB kinase complex.[2] Cellular assays have confirmed its ability to inhibit the synthesis of IL-1 $\beta$ , TNF- $\alpha$ ,



and PGE2.[1][2] While specific IC50 values are not publicly available, the compound has been characterized as potent.

Table 1: In Vitro Profile of SAR113945

| Assay Type                | Key Findings                                                                                                   | Reference |
|---------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Kinase Inhibition Assay   | Specific inhibition of the IkB kinase complex.                                                                 | [2]       |
| Cellular Functional Assay | Inhibition of IL-1 $\beta$ , TNF- $\alpha$ , and Prostaglandin E2 (PGE2) synthesis.                            | [1][2]    |
| Kinase Selectivity        | Profiling against a panel of kinases, enzymes, and ion channels was conducted to support clinical development. | [1][2]    |

#### **In Vivo Activity**

In vivo studies in animal models of osteoarthritis have shown that **SAR113945** has positive effects on thermal and mechanical hyperalgesia, with some evidence of superiority compared to the corticosteroid triamcinolone.[1][2] These studies supported the rationale for its clinical development in treating OA pain.

Table 2: In Vivo Profile of SAR113945

| Animal Model                                                        | Key Findings                                                          | Reference |
|---------------------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| Osteoarthritis Models                                               | Demonstrated positive effects on thermal and mechanical hyperalgesia. | [1][2]    |
| Showed superiority in comparison with triamcinolone in some models. | [1][2]                                                                |           |



### Pharmacokinetics Preclinical Pharmacokinetics

Pharmacokinetic measurements in preclinical models indicated that an intra-articular slow-release formulation of **SAR113945** resulted in sustained local release.[2] This led to a comparably high exposure in the knee joint with low systemic exposure.[2] Specific pharmacokinetic parameters from these preclinical studies are not publicly available.

#### **Clinical Pharmacokinetics**

Phase I clinical trials in patients with knee osteoarthritis evaluated the safety, tolerability, and pharmacokinetics of intra-articular **SAR113945**. These studies confirmed a sustained local release and low systemic exposure.

#### **Clinical Studies**

**SAR113945** has been evaluated in several clinical trials for the treatment of symptomatic osteoarthritis of the knee.

- Phase I Studies: Three phase 1, dose-escalating studies confirmed the safety and tolerability
  of SAR113945.[2] A positive trend on the Western Ontario and McMaster Universities
  Osteoarthritis Index (WOMAC) scores was observed in these studies.[2]
- Phase IIa Proof-of-Concept Study: This study did not meet its primary endpoint, which was a significant reduction in the WOMAC pain subscore at day 56 in the overall study population.
   [2] However, a statistically significant difference in pain reduction was observed in a subgroup of patients who presented with joint effusion at baseline.
   [2] Despite these promising results in a specific patient subset, the overall outcome led to the discontinuation of further clinical development for this indication.

### **Experimental Protocols**

While detailed, step-by-step protocols for the specific assays used to characterize **SAR113945** are proprietary, this section outlines the general methodologies that are standard in the field for evaluating IKKβ inhibitors.

#### In Vitro Kinase Inhibition Assay (General Methodology)



The inhibitory activity of **SAR113945** against IKK $\beta$  was likely determined using a biochemical assay that measures the phosphorylation of a substrate by the purified enzyme. A common method is a luminescence-based assay, such as the ADP-Glo<sup>TM</sup> Kinase Assay.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.

## Cellular Assays for Inflammatory Mediator Production (General Methodology)

To assess the functional activity of **SAR113945** in a cellular context, primary cells (e.g., synoviocytes or chondrocytes) or cell lines are stimulated with a pro-inflammatory agent like IL- $1\beta$  or TNF- $\alpha$  in the presence of varying concentrations of the inhibitor. The levels of secreted inflammatory mediators (e.g., IL-6, PGE2) in the cell culture supernatant are then quantified using methods like ELISA.

### In Vivo Models of Osteoarthritis (General Methodology)

The efficacy of **SAR113945** in animal models of OA was likely evaluated using surgically-induced instability models, such as the destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT) in rodents. Following the induction of OA, animals would be treated with intra-articular injections of **SAR113945** or a vehicle control. Outcome measures would include assessments of pain-related behaviors (e.g., weight-bearing, thermal and mechanical sensitivity) and histological analysis of the joint to evaluate cartilage degradation and inflammation.

#### Conclusion

**SAR113945** is a selective IKK $\beta$  inhibitor that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials for the treatment of knee osteoarthritis. Its mechanism of action, centered on the inhibition of the NF- $\kappa$ B signaling pathway, effectively reduces the production of key pro-inflammatory mediators. However, in a larger Phase IIa study, **SAR113945** failed to demonstrate significant efficacy in the broad patient population, although a sub-group of patients with joint effusion showed a positive response. The information presented in this technical guide summarizes the publicly available pharmacological data on **SAR113945** and provides a framework for understanding its development and the scientific rationale for targeting the IKK $\beta$  pathway in inflammatory diseases like osteoarthritis. Further research into patient stratification and potentially different



formulations or delivery methods could be areas of future investigation for IKK $\beta$  inhibitors in this therapeutic area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. IkB kinase inhibition as a potential treatment of osteoarthritis results of a clinical proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of SAR113945: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193470#pharmacological-profile-of-sar113945]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com